![molecular formula C8H6ClNO B1470922 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1506704-96-6](/img/structure/B1470922.png)
2-Chloro-5-(prop-2-yn-1-yloxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine often involves reactions with propargyl bromide . For instance, differently substituted phenol and aniline derivatives can react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(prop-2-yn-1-yloxy)pyridine contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), and 1 Pyridine .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “2-Chloro-5-(prop-2-yn-1-yloxy)pyridine” can be used in the synthesis of imidazole containing compounds .
Synthesis of Triazine Derivatives
Triazine derivatives have gained enormous interest in recent years and are widely used in medicine chemistry, material science, and the chemical industry . “2-Chloro-5-(prop-2-yn-1-yloxy)pyridine” can be used in the synthesis of these derivatives .
Preparation of Coordination Complexes
A series of coordination complexes of Co(II), Ni(II), Cu(II) and Zn(II) metals were prepared by four novel Schiff base ligands . “2-Chloro-5-(prop-2-yn-1-yloxy)pyridine” can be used in the preparation of these coordination complexes .
Synthesis of Propargyl Benzenesulfonate
Propargyl benzenesulfonate is a compound that can be synthesized using "2-Chloro-5-(prop-2-yn-1-yloxy)pyridine" .
Synthesis of S-Kinoprene
S-Kinoprene is a compound that can be synthesized using "2-Chloro-5-(prop-2-yn-1-yloxy)pyridine" .
Synthesis of AP-C5
AP-C5 is a compound that can be synthesized using "2-Chloro-5-(prop-2-yn-1-yloxy)pyridine" .
properties
IUPAC Name |
2-chloro-5-prop-2-ynoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHPVXHXZKEGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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